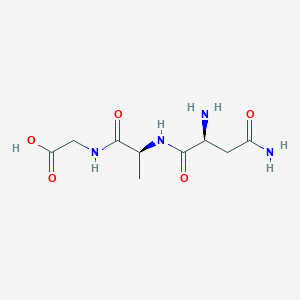
Pentatriaconta-9,19-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentatriaconta-9,19-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon containing two double bonds located at the 9th and 19th positions. This compound is part of the diene family, which consists of hydrocarbons with two double bonds. The structure of this compound includes 35 carbon atoms and 68 hydrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of conjugated dienes, such as pentatriaconta-9,19-diene, can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed to introduce the double bonds at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic dehydrogenation processes. These methods are designed to ensure high yield and purity of the final product, suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Pentatriaconta-9,19-diene, like other dienes, can undergo several types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of pentatriacontane, a saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pentatriaconta-9,19-diene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its role in drug delivery systems and as a precursor for synthesizing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentatriaconta-9,19-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Penta-1,3-diene: A conjugated diene with double bonds at the 1st and 3rd positions.
2,5-Heptadiene: A non-conjugated diene with double bonds at the 2nd and 5th positions.
Uniqueness
Pentatriaconta-9,19-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity compared to shorter-chain dienes or those with different double bond arrangements.
Properties
CAS No. |
82122-67-6 |
|---|---|
Molecular Formula |
C35H68 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
pentatriaconta-9,19-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,32,34H,3-16,18,20-31,33,35H2,1-2H3 |
InChI Key |
ZWLGRDBXSQIBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


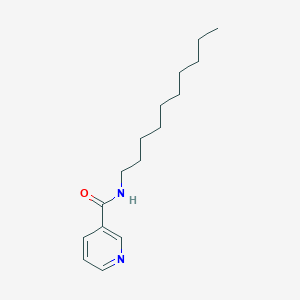
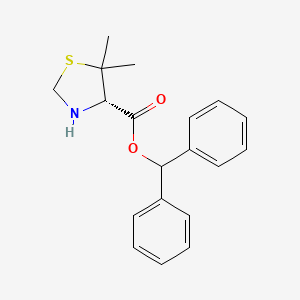
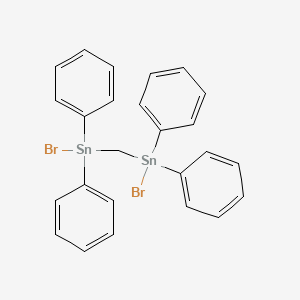
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
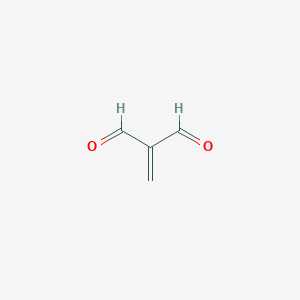


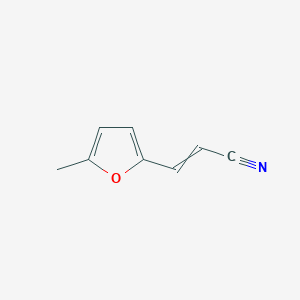
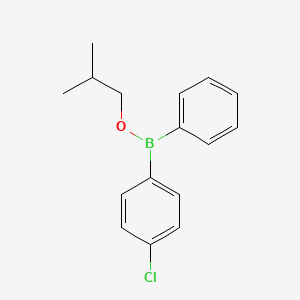
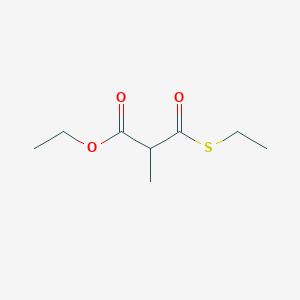
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
